
4-(Methoxy-d3)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxy-d3)phenylboronic acid is a deuterated derivative of 4-methoxyphenylboronic acid. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a methoxy group at the para position. The deuterium atoms replace the hydrogen atoms in the methoxy group, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Mechanism of Action
Target of Action
4-(Methoxy-d3)phenylboronic acid, also known as [4-(?H?)methoxyphenyl]boronic acid, is a chemical compound used primarily as a reagent in organic synthesis .
Mode of Action
The compound is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, it acts as a boron source, coupling with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl compounds . It also participates in Pd-catalyzed direct arylation .
Biochemical Pathways
The compound plays a role in various biochemical pathways, particularly in the synthesis of biaryl or vinyl compounds via Suzuki-Miyaura cross-coupling reactions . These reactions are crucial in the synthesis of various organic compounds, including pharmaceuticals .
Result of Action
The primary result of the action of this compound is the formation of biaryl or vinyl compounds via Suzuki-Miyaura cross-coupling reactions . These compounds have various applications in the synthesis of pharmaceuticals and other organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the presence of a base, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxy-d3)phenylboronic acid typically involves the reaction of 4-methoxyphenylboronic acid with deuterated reagents. One common method is the exchange reaction using deuterated methanol (CD3OD) in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxy-d3)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: For substitution reactions involving the methoxy group.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Substituted Phenylboronic Acids: From nucleophilic substitution reactions.
Scientific Research Applications
4-(Methoxy-d3)phenylboronic acid is widely used in scientific research due to its unique properties:
Chemistry: It is used in isotopic labeling studies to trace reaction pathways and mechanisms.
Biology: The compound is employed in the study of enzyme mechanisms and metabolic pathways involving boronic acids.
Industry: The compound is used in the synthesis of advanced materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
4-Methoxyphenylboronic Acid: The non-deuterated counterpart, commonly used in similar applications but without the isotopic labeling benefits.
Phenylboronic Acid: Lacks the methoxy group but shares the boronic acid functionality, used in a wide range of organic synthesis reactions.
4-Fluorophenylboronic Acid: Contains a fluorine atom instead of a methoxy group, offering different reactivity and applications.
Uniqueness: 4-(Methoxy-d3)phenylboronic acid is unique due to the presence of deuterium atoms, which provide isotopic labeling advantages. This makes it particularly valuable in studies requiring precise tracking of molecular interactions and reaction mechanisms.
Properties
IUPAC Name |
[4-(trideuteriomethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAAEKKFGLPLLU-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)B(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
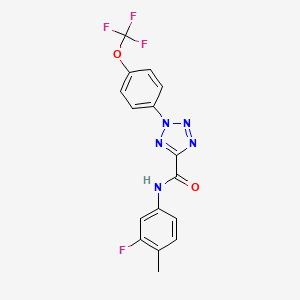
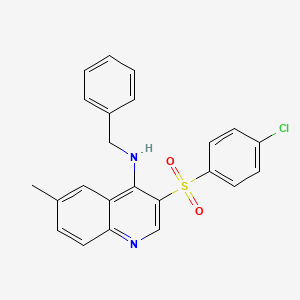
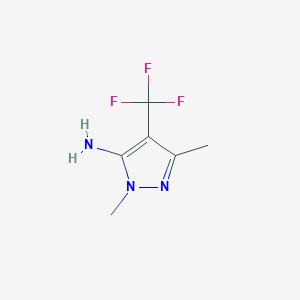
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-phenyloxane-4-carboxamide](/img/structure/B2878685.png)
![1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2878686.png)
![3-(2-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one](/img/structure/B2878687.png)
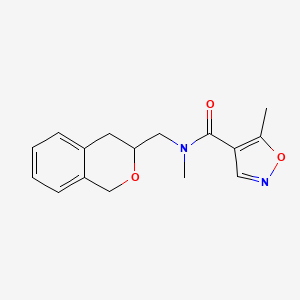
![5-[(Z)-4-pyridinylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2878690.png)
![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2878691.png)
![[1-(4-Chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl]-acetic acid ethyl ester](/img/structure/B2878692.png)
![N-methyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B2878693.png)

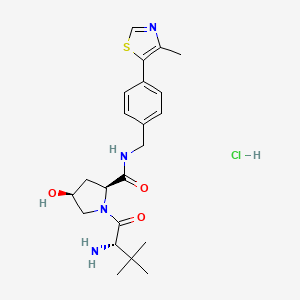
![1-methyl-3-pentyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
